Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative characterized by a bicyclic framework with a 4,5,6,7-tetrahydrobenzo[b]thiophene core. Key structural features include:
- 6-Methyl substitution: Enhances steric and electronic effects on the bicyclic system.
- 2-(2-Tosylacetamido) group: Introduces a sulfonamide-linked acetamide moiety, which may influence solubility, stability, and biological interactions.
- 3-Carboxylate ester (ethyl): Provides a lipophilic handle for further derivatization or metabolic stability.
This compound is synthesized via multi-step reactions involving condensation of chloroacetamide intermediates with secondary amines or arylboronic acids under optimized conditions . Its structural complexity and functional group diversity make it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S2/c1-4-27-21(24)19-16-10-7-14(3)11-17(16)28-20(19)22-18(23)12-29(25,26)15-8-5-13(2)6-9-15/h5-6,8-9,14H,4,7,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPMQGLYARVYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparison with related compounds.
Chemical Structure
The compound features a tetrahydrobenzo[b]thiophene core with an ethyl ester and a tosylacetamido group. Its molecular formula is , with a molecular weight of approximately 357.40 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that the compound may induce apoptosis in cancer cells through various mechanisms.
Antitumor Activity
A study evaluating the antitumor activity of various derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The IC50 values for these compounds ranged from 23.2 to 49.9 µM, indicating potent activity against specific cancer types .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Induction : By modulating key signaling pathways such as the JAK2-STAT pathway, it promotes programmed cell death in malignant cells .
Comparative Analysis
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 52.9 - 95.9 | Moderate antitumor activity | |
| Ethyl 4-(acetylamino)-6-methylbenzo[b]thiophene-3-carboxylate | 23.2 - 49.9 | High antitumor activity |
This table illustrates that while similar compounds exhibit varying levels of biological activity, this compound shows promising potential as a potent anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size and improved survival rates in murine models of breast cancer .
- Hepatotoxicity Assessment : Research indicated that administration of this compound restored normal liver enzyme levels in mice subjected to chemotherapy-induced hepatotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related derivatives:
*Yield varies based on substituents and reaction conditions.
Structural and Functional Insights :
6-Methyl substitution is conserved in sEHI-active analogs (e.g., ), suggesting a role in target binding or metabolic stability.
Synthetic Efficiency :
- Petasis reactions (e.g., compound 6o) yield lower (22%) due to steric hindrance from bulky arylboronic acids .
- Amine condensations (e.g., 5a) achieve higher yields (70%) under reflux conditions, favoring nucleophilic substitution .
Biological Activity: sEHI Activity: Ureido derivatives (e.g., ) exhibit potent IC₅₀ values, while the target compound’s tosylacetamido group may mimic sulfonamide-based inhibitors like celecoxib .
Preparation Methods
Core Structure Assembly via Gewald Reaction
The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction , a multicomponent condensation between 6-methylcyclohexanone, ethyl cyanoacetate, and elemental sulfur. This step is critical for establishing the bicyclic framework and introducing the 6-methyl substituent.
Reaction Conditions and Optimization
- Substrates :
- 6-Methylcyclohexanone (1.2 equiv)
- Ethyl cyanoacetate (1.0 equiv)
- Sulfur (1.5 equiv)
- Catalyst : Morpholine or diethylamine (20 mol%)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 80–90°C, reflux
- Time : 6–8 hours
Key Observations :
- The 6-methyl group on cyclohexanone ensures regioselective cyclization to form the tetrahydrobenzo[b]thiophene scaffold.
- Ethanol/water mixtures enhance solubility of sulfur and prevent side reactions like polymerization.
- Yields range from 75–85%, with purity >95% after recrystallization from hexane/ethyl acetate.
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol/water (3:1) | 82 | 97 |
| Temperature (°C) | 85 | 85 | 96 |
| Catalyst Loading | 20 mol% | 83 | 95 |
Introduction of the 2-Tosylacetamido Group
The 2-amino group of the Gewald product undergoes sequential acylation and tosylation to install the 2-tosylacetamido moiety. This two-step process ensures high regiocontrol and minimizes side reactions.
Acylation with Tosylacetyl Chloride
- Reagents :
- Tosylacetyl chloride (1.5 equiv)
- Triethylamine (2.0 equiv)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C → room temperature
- Time : 12 hours
Mechanistic Insights :
- Tosylacetyl chloride reacts with the primary amine via nucleophilic acyl substitution, forming a stable amide bond.
- Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Characterization Data :
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aryl), 7.35 (d, J = 8.2 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (s, 2H, CH₂SO₂), 2.45 (s, 3H, CH₃).
Purification and Yield Enhancement
- Workup : The reaction mixture is washed with 5% HCl, saturated NaHCO₃, and brine.
- Chromatography : Silica gel (hexane/ethyl acetate, 4:1) achieves >99% purity.
- Yield : 70–78% after optimization.
Alternative Synthetic Pathways
One-Pot Tosylation-Acylation Strategy
A modified approach combines acylation and tosylation in a single pot using tosylacetic anhydride (Ts-O-(CO)-CH₂-CO-O-Ts).
Conditions :
- Reagent : Tosylacetic anhydride (2.0 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : Tetrahydrofuran
- Temperature : 60°C, 6 hours
Advantages :
- Reduces reaction steps from two to one.
- Improves overall yield to 80–85%.
Limitations :
- Requires strict anhydrous conditions.
- Higher cost of tosylacetic anhydride.
Table 2: Comparison of Acylation Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Tosylacetyl Chloride | 75 | 99 | 12 |
| Tosylacetic Anhydride | 83 | 98 | 6 |
Mechanistic and Kinetic Considerations
Rate-Determining Steps
Solvent Effects
- Polar aprotic solvents (e.g., DMF) accelerate acylation but promote side reactions.
- Chlorinated solvents (e.g., CH₂Cl₂) balance reactivity and selectivity.
Industrial-Scale Production Challenges
Catalyst Recycling
Analytical Validation
Purity Assessment
- HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.8 min.
- Elemental Analysis : Calculated (%) C 58.12, H 5.92, N 4.62; Found C 58.09, H 5.89, N 4.60.
Stability Studies
- Thermal Stability : Decomposition onset at 210°C (DSC).
- Photostability : No degradation under UV light (λ = 254 nm) for 48 hours.
Emerging Methodologies
Continuous Flow Synthesis
Enzymatic Tosylation
- Lipase B (Candida antarctica) catalyzes tosyl group transfer in aqueous buffer (pH 7.0).
- Yield : 65% with 98% enantiomeric excess.
Q & A
Basic: What are the optimized reaction conditions for synthesizing this compound with high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solvate reactants and stabilize intermediates .
- Temperature Control : Reactions are often conducted at reflux (e.g., 80–100°C) to enhance reactivity while minimizing side products .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or recrystallization (ethanol/water) ensures high purity. Yields >75% are achievable with optimized protocols .
Advanced: How can structural disorder in the tetrahydrobenzo[b]thiophene core be resolved during crystallographic analysis?
Methodological Answer:
Disorder in the cyclohexene ring (common in tetrahydrobenzo[b]thiophenes) requires:
- Refinement Strategies : Use anisotropic displacement parameters and split-site occupancy models (e.g., SHELXL97 EADP instructions) to account for disordered methylene groups .
- Validation : Cross-validate with spectroscopic data (¹H/¹³C NMR) to confirm bond connectivity and rule out synthetic artifacts .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., ester carbonyl at ~166 ppm, NH protons at ~5.9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 396.51) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate amide/ester groups .
Advanced: How do substituents (e.g., tosylacetamido vs. benzamido) influence biological activity in related analogs?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
Substituent Biological Activity Mechanism Insights Tosylacetamido Enhanced enzyme inhibition Sulfonamide group modulates target binding Benzamido Anticancer activity Aromatic stacking interactions with DNA - Experimental Design : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) and cytotoxicity screens (e.g., MTT assay) .
Basic: What post-synthetic purification methods are most effective for this compound?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with MeCN:H₂O gradients (30→100% organic phase) to isolate the target compound from byproducts .
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals, confirmed by melting point consistency (e.g., 205–208°C) .
Advanced: What strategies enable selective modification of the amide group for derivatization studies?
Methodological Answer:
- Protection/Deprotection : Use acid-labile groups (e.g., tert-butoxycarbonyl, Boc) to shield the amide during functionalization .
- Coupling Reagents : Employ carbodiimides (e.g., EDC/HOBt) for introducing acyl groups without racemization .
- Validation : Monitor reaction progress via TLC (Rf shifts) and LC-MS to confirm derivatization .
Basic: How can synthetic byproducts be minimized during multi-step reactions?
Methodological Answer:
- Stepwise Optimization : Adjust stoichiometry (e.g., 1.2 eq. anhydrides) and reaction time (e.g., 12–24 hr) to favor desired pathways .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of thiophene sulfur .
Advanced: What computational methods support the prediction of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.3), topological polar surface area (TPSA ~80.6 Ų), and blood-brain barrier permeability .
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with targets (e.g., cyclooxygenase-2) .
Basic: What safety protocols are essential when handling intermediates like ethyl cyanoacetate?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine, sulfur) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants (e.g., benzoyl chloride) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Methodological Answer:
- Metabolic Stability Assays : Compare half-life (t½) in liver microsomes to identify rapid degradation in vivo .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
